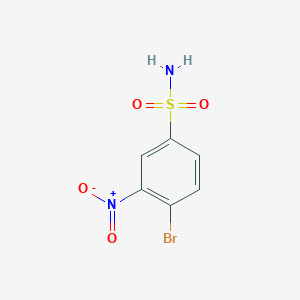

4-Bromo-3-nitrobenzenesulfonamide

Description

4-Bromo-3-nitrobenzenesulfonamide (CAS: Refer to 3D-EAA75020 ) is a halogenated aromatic sulfonamide featuring a bromine atom at the 4-position and a nitro group at the 3-position of the benzene ring. This compound is widely utilized in organic synthesis, particularly as a building block for constructing complex molecular architectures . Its electron-withdrawing nitro group enhances electrophilic substitution reactivity, while the sulfonamide moiety offers versatility in forming hydrogen bonds or coordinating with metals, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

4-bromo-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJQWKFWBDRBME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4750-20-3 | |

| Record name | 4-bromo-3-nitrobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-nitrobenzenesulfonamide typically involves the nitration of 4-bromobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the meta position relative to the bromine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then quenched, and the product is isolated through crystallization or other purification techniques.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by various nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation Reactions: Although less common, the sulfonamide group can be oxidized under specific conditions to form sulfonic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed:

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Reduction: 4-Bromo-3-aminobenzenesulfonamide.

Oxidation: 4-Bromo-3-nitrobenzenesulfonic acid.

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-3-nitrobenzenesulfonamide is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its applications in drug development include:

- Antibiotics : It is used in the synthesis of sulfonamide antibiotics, which are effective against bacterial infections.

- Anti-inflammatory Drugs : The compound serves as a precursor for the development of non-steroidal anti-inflammatory drugs (NSAIDs).

- Cancer Research : Recent studies have explored its potential as a therapeutic agent in cancer treatment, focusing on its ability to inhibit specific enzymes involved in tumor growth.

Case Study: Synthesis of Sulfonamide Antibiotics

A notable study demonstrated the synthesis of a novel sulfonamide antibiotic using this compound as a key intermediate. The resultant compound exhibited significant antibacterial activity against resistant strains of bacteria.

Industrial Applications

Beyond pharmaceuticals, this compound finds utility in various industrial processes:

- Dyes and Pigments : It acts as a diazo component in the production of azo dyes, widely used in textiles for their vibrant colors.

- Polymer Chemistry : The compound is involved in synthesizing polymers, particularly polyurethanes, where it serves as a catalyst to enhance curing processes.

- Rubber Industry : In rubber manufacturing, it functions as an accelerator to improve the curing of rubber compounds, enhancing their durability and strength.

Data Table: Industrial Applications

| Application | Description | Benefits |

|---|---|---|

| Dyes and Pigments | Used as a diazo component for azo dyes | Bright colors, long-lasting |

| Polymer Chemistry | Catalyst in polyurethane synthesis | Improved curing efficiency |

| Rubber Industry | Accelerator in rubber curing processes | Enhanced product durability |

Research Applications

In research settings, this compound is employed for various analytical and synthetic purposes:

- Analytical Chemistry : It is used as a reagent in chromatographic techniques for the analysis of complex mixtures.

- Organic Synthesis : The compound serves as a building block for synthesizing other complex organic molecules.

Case Study: Chromatographic Analysis

A research project utilized this compound in High-Performance Liquid Chromatography (HPLC) to separate and quantify various organic compounds, demonstrating its effectiveness as an analytical reagent.

Mechanism of Action

The mechanism of action of 4-Bromo-3-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes. The nitro group can undergo reduction within the biological system, leading to the formation of reactive intermediates that can inhibit enzyme activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to interfere with folate metabolism in bacteria, thereby exerting antibacterial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-3-nitrobenzenesulfonamide with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations at the 3-Position

4-Bromo-3-methylbenzenesulfonamide (CAS: 879487-75-9)

- Structure : Methyl group replaces the nitro group at the 3-position.

- Properties : The electron-donating methyl group reduces ring electrophilicity compared to the nitro-substituted analog. This increases stability in nucleophilic environments but diminishes reactivity in electrophilic substitutions.

- Applications : Preferred in reactions requiring milder conditions, such as Suzuki couplings or amide formations .

4-Bromo-3-fluorobenzenesulfonamide

- Structure : Fluorine replaces the nitro group.

- Properties : Fluorine’s electronegativity introduces moderate electron-withdrawing effects, though weaker than nitro. Enhances metabolic stability in pharmaceuticals.

- Applications : Used in radiopharmaceuticals and agrochemicals due to fluorine’s bioisosteric properties .

4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (CAS: 1020253-05-7)

- Structure : Trifluoromethyl (-CF₃) and N-butyl groups replace nitro and hydrogen, respectively.

- Properties : The -CF₃ group increases lipophilicity and steric bulk, improving membrane permeability in drug candidates.

- Applications : Explored in kinase inhibitors and antimicrobial agents .

3-Amino-N-(4-bromophenyl)-4-methylbenzene-1-sulfonamide

- Structure: Amino (-NH₂) and methyl groups replace nitro.

- Properties: The amino group introduces nucleophilicity, enabling participation in diazotization or Schiff base formation.

- Applications: Potential precursor for dyes or metal-chelating agents .

Functional Group Modifications on the Sulfonamide

4-Bromo-N-methylbenzenesulfonamide (CAS: 703-12-8)

- Structure : N-methylation of the sulfonamide.

- Properties : Reduced hydrogen-bonding capacity compared to the parent compound, altering solubility and receptor-binding profiles.

- Applications : Used in polymer chemistry and as a corrosion inhibitor .

4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide (CAS: 338794-54-0)

Data Table: Key Structural Analogs and Properties

Biological Activity

4-Bromo-3-nitrobenzenesulfonamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C7H6BrN2O4S

- Molecular Weight: 164.09 g/mol

- CAS Number: 4750-20-3

This compound features a sulfonamide group attached to a brominated and nitro-substituted aromatic ring, which contributes to its biological properties.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism of action involves interference with bacterial enzyme systems, particularly those involved in folate synthesis, which is critical for bacterial growth and replication .

Antitumor Activity

Studies have demonstrated that this compound possesses antitumor properties by inducing apoptosis in cancer cells. In vitro experiments revealed that it can effectively reduce cell viability in several cancer cell lines, including breast and colon cancer cells. The compound's ability to trigger programmed cell death may be linked to its capacity to generate reactive oxygen species (ROS), leading to oxidative stress within the cells .

Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes, including carbonic anhydrases and sulfonamide-sensitive enzymes. This inhibition can disrupt metabolic pathways in both microbial and human cells, providing a basis for its use in biochemical research and potential therapeutic applications .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including the reaction of 4-bromo-3-nitrobenzenesulfonyl chloride with amines. This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting bacterial infections and cancer therapies .

Case Studies

-

Antimicrobial Efficacy Study :

- A study published in the Journal of Antibiotics evaluated the antimicrobial effectiveness of this compound against several pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus, highlighting its potential as a therapeutic agent .

- Cancer Cell Line Testing :

Summary Table of Biological Activities

| Activity Type | Effectiveness | Remarks |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | MIC = 32 µg/mL |

| Antitumor | Induces apoptosis | Significant reduction in cell viability |

| Enzyme Inhibition | Inhibits carbonic anhydrases | Disrupts metabolic pathways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.